4-Bromo-6-(1-phenylethyl)pyrimidine
Overview
Description
4-Bromo-6-(1-phenylethyl)pyrimidine is a useful research compound. Its molecular formula is C12H11BrN2 and its molecular weight is 263.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes, receptors, and nucleic acids, due to their structural similarity to natural nucleotides. The specific target would depend on the exact structure and functional groups of the pyrimidine derivative .
Mode of Action
The mode of action of pyrimidine derivatives can vary widely. Some may inhibit enzymes, others may bind to receptors altering their function, and yet others may intercalate into DNA or RNA, affecting their function .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways, depending on their specific targets. For example, they might interfere with DNA replication or transcription if they intercalate into DNA or RNA .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of pyrimidine derivatives would depend on their specific chemical structure. Factors such as solubility, stability, and the presence of functional groups that can be metabolized would all play a role .
Result of Action
The molecular and cellular effects of pyrimidine derivatives can be diverse, ranging from inhibition of cell growth and proliferation in the case of anticancer agents, to antiviral effects if they interfere with viral replication .
Action Environment
The action, efficacy, and stability of pyrimidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules that can interact with the derivative .
Properties
IUPAC Name |
4-bromo-6-(1-phenylethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-9(10-5-3-2-4-6-10)11-7-12(13)15-8-14-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFDLQIFJCARFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.